molecular formula C14H18Cl4N2O2 B6126667 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine

1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine

Cat. No. B6126667
M. Wt: 388.1 g/mol
InChI Key: ZLVDTBFMMHRPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine, also known as DCDP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This molecule is a piperazine derivative that has two carbonyl groups and two 2,2-dichloro-1-methylcyclopropyl groups attached to the nitrogen atoms of the piperazine ring.

Mechanism of Action

The mechanism of action of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is not fully understood, but studies have shown that it interacts with DNA and inhibits the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine also inhibits the activity of certain inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine has a low toxicity profile and does not cause significant adverse effects in animal models. However, 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine has been shown to cause mild gastrointestinal side effects such as diarrhea and nausea in some cases. 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine has also been shown to have a short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is its potential as a therapeutic agent for cancer and inflammatory diseases. 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is also easy to synthesize and has a high yield, which makes it a cost-effective compound for research purposes. However, the short half-life of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine may limit its effectiveness in vivo, and further studies are needed to optimize its pharmacokinetic properties.

Future Directions

There are several future directions for research on 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine. One direction is to optimize the pharmacokinetic properties of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine by modifying its chemical structure. Another direction is to investigate the potential of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine as a combination therapy with other anticancer agents. Further studies are also needed to elucidate the mechanism of action of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine and its potential applications in the treatment of other diseases such as neurodegenerative disorders. Overall, 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is a promising compound that warrants further investigation in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine involves the reaction of 1,4-bis(aminomethyl)piperazine with 2,2-dichloro-1-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine as a white crystalline solid with a high yield.

Scientific Research Applications

1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine has been studied for its potential applications in the field of medicine. One of the most promising applications of 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine is in the treatment of cancer. Studies have shown that 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 1,4-bis[(2,2-dichloro-1-methylcyclopropyl)carbonyl]piperazine has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-(2,2-dichloro-1-methylcyclopropanecarbonyl)piperazin-1-yl]-(2,2-dichloro-1-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl4N2O2/c1-11(7-13(11,15)16)9(21)19-3-5-20(6-4-19)10(22)12(2)8-14(12,17)18/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDTBFMMHRPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)C(=O)C3(CC3(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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